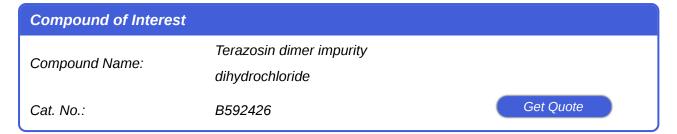


## Molecular weight and formula of Terazosin dimer impurity dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Guide: Terazosin Dimer Impurity Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of the **Terazosin dimer impurity dihydrochloride**, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Terazosin. Understanding the physicochemical properties and analytical methodologies for this impurity is paramount for ensuring the quality, safety, and efficacy of Terazosin drug products. This document outlines the core molecular data, detailed experimental protocols for identification and quantification, and a logical workflow for its analysis.

#### **Core Data Presentation**

The quantitative data for **Terazosin dimer impurity dihydrochloride**, also known as Terazosin EP Impurity E, are summarized in the table below for easy reference and comparison.



Parameter	Value	Citations
Chemical Name	1,4-Bis(4-amino-6,7- dimethoxy-2- quinazolinyl)piperazine, dihydrochloride	
Synonyms	Terazosin EP Impurity E Dihydrochloride	
CAS Number	1486464-41-8	<del>-</del>
Molecular Formula	C24H30Cl2N8O4	_
Molecular Weight	565.45 g/mol	-

### **Experimental Protocols**

The identification and quantification of the Terazosin dimer impurity are typically achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). The following is a representative protocol synthesized from established pharmacopeial methods and scientific literature for the analysis of Terazosin and its related compounds.

## High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Objective: To separate, identify, and quantify the Terazosin dimer impurity from the parent API and other related substances.

#### Materials and Reagents:

- Terazosin Hydrochloride Reference Standard
- Terazosin Dimer Impurity Dihydrochloride Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)



- Water (HPLC Grade, filtered and degassed)
- · Ammonium Acetate
- Glacial Acetic Acid
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 μm particle size)

#### Instrumentation:

 HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

#### **Chromatographic Conditions:**

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient mixture of a buffered aqueous phase (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient program should be optimized for adequate separation.
Flow Rate	1.0 - 1.5 mL/min
Detection Wavelength	254 nm
Injection Volume	20 μL
Column Temperature	30 °C (or ambient)

#### System Suitability:

Before sample analysis, the chromatographic system's performance must be verified. Key parameters include:

• Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.



- Tailing Factor: The tailing factor for the Terazosin peak should not exceed 2.0.
- Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.

#### Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the Terazosin Hydrochloride and Terazosin Dimer Impurity Dihydrochloride reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the Terazosin sample in a suitable diluent to obtain a known concentration.

#### Analysis:

Inject the standard and sample solutions into the chromatograph, record the chromatograms, and identify the peak corresponding to the dimer impurity by comparing its retention time with that of the reference standard. The quantification is performed by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.

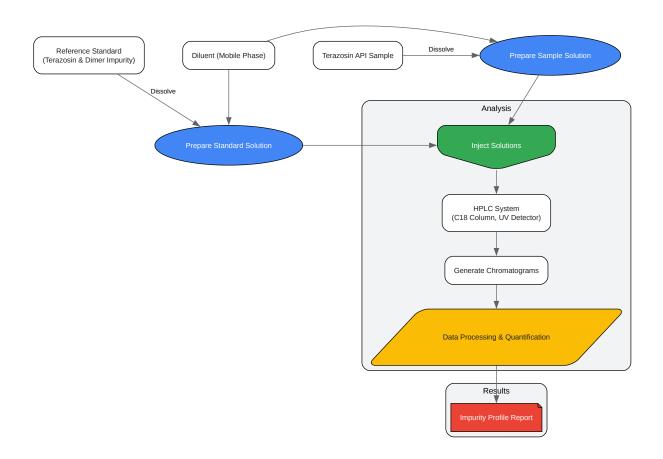
## Synthesis of Terazosin Dimer Impurity Dihydrochloride (Impurity E)

A brief description of the synthesis involves an N-substitution reaction. The impurity is prepared from 2-chloro-4-amino-6,7-dimethoxy quinazoline. The structure of the synthesized impurity is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the analysis of the Terazosin dimer impurity.





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Caption: Workflow for HPLC Analysis of Terazosin Dimer Impurity.







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